molecular formula C12H10N4O B11770762 1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one

1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one

Cat. No.: B11770762
M. Wt: 226.23 g/mol
InChI Key: WUVNGMQZCAAAEL-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the pyrazolopyridazine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazolopyridazine core. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells or inhibition of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.

    1H-pyrazolo[3,4-b]pyridine: Explored for its biological activities, including antimicrobial and anticancer properties.

Uniqueness

1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one stands out due to its unique benzyl substitution, which can enhance its interaction with biological targets and improve its pharmacokinetic properties. This structural feature may contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

1-benzyl-5H-pyrazolo[3,4-d]pyridazin-4-one

InChI

InChI=1S/C12H10N4O/c17-12-10-6-14-16(11(10)7-13-15-12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17)

InChI Key

WUVNGMQZCAAAEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NN=C3

Origin of Product

United States

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